molecular formula C18H8ClF9N2O3 B2599210 3-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]-1,1,1,5,5,5-hexafluoro-2,4-pentanedione CAS No. 339099-76-2

3-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]-1,1,1,5,5,5-hexafluoro-2,4-pentanedione

Cat. No. B2599210
CAS RN: 339099-76-2
M. Wt: 506.71
InChI Key: BWFBRPQHLLJVAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds is an active area of research. Various methods exist to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride. Trifluoromethyl ethers and trifluoromethyl aromatics are converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .


Chemical Reactions Analysis

Trifluoromethylpyridine and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .


Physical And Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid .

Scientific Research Applications

Stereochemistry and Formation Mechanisms

Research into similar molecules has explored stereochemistry and formation mechanisms of specific fluorinated compounds. For instance, studies on the reactions of active methylene compounds with Appel's salt have provided insights into the synthesis of 5-alkyliden-1,2,3-dithiazoles, showing the stereochemical outcomes of these reactions (Hyi-Seung Lee & K. Kim, 1998).

Diastereoselective Synthesis

Another area of interest is the diastereoselective synthesis of trifluoromethyl-containing compounds. For example, the reaction between 1,1,1,5,5,5-hexafluoro-2,4-pentanedione and 2-(aminomethyl)pyridine or its salts with carboxylic acids has been shown to produce diastereomeric mixtures with high degrees of kinetic diastereoselectivity (H. Ohkura, Dmitrii O. Berbasov, & V. Soloshonok, 2003).

Mass Spectrometric Analysis

Electron impact mass spectra analysis of related compounds, such as 2-(2-pyridyl)methylene-1,3-dicarbonyl compounds, has highlighted unusual ionization behaviors, offering insights into their electronic structures and reactivity under mass spectrometric conditions (E. Pohjala & A. Nieminen, 1981).

Electrochemical Studies

Electrochemical reduction studies on related chlorinated and fluorinated pentanediones have explored their reactivity at carbon cathodes, shedding light on mechanisms for carbon-halogen bond cleavage and the stability of resulting anionic species (M. Samide & D. Peters, 1998).

Coordination Chemistry

Investigations into nickel(II) and copper(II) complexes with tetradentate unsymmetrical Schiff base ligands derived from pentanedione have provided evidence of positional isomerism, contributing to the understanding of metal-ligand interactions and the structural diversity of metal complexes (S. Chattopadhyay et al., 2006).

Molecular Interactions

The study of 3-(4-Pyridyl)-2,4-pentanedione and its role as a bridge between coordinative, halogen, and hydrogen bonds in crystal engineering emphasizes the multifaceted interaction modes that can be exploited for designing novel materials (Carina Merkens, F. Pan, & U. Englert, 2013).

Future Directions

Trifluoromethyl-containing compounds have gained significant interest in the field of medicinal chemistry due to their unique properties . The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . This suggests that the study and application of such compounds, including “3-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]-1,1,1,5,5,5-hexafluoro-2,4-pentanedione”, may continue to be a focus of future research.

Mechanism of Action

properties

IUPAC Name

(E)-3-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]iminomethyl]-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H8ClF9N2O3/c19-12-5-8(16(20,21)22)6-30-15(12)33-10-3-1-9(2-4-10)29-7-11(13(31)17(23,24)25)14(32)18(26,27)28/h1-7,31H/b13-11+,29-7?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDJPUAWYRESMX-MVRDTPJYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=CC(=C(C(F)(F)F)O)C(=O)C(F)(F)F)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N=C/C(=C(/C(F)(F)F)\O)/C(=O)C(F)(F)F)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8ClF9N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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